molecular formula C12H18O B13730478 4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one CAS No. 4687-77-8

4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B13730478
CAS No.: 4687-77-8
M. Wt: 178.27 g/mol
InChI Key: RAGGPHXESKFCRO-FNORWQNLSA-N
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Description

4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one is an organic compound with a unique structure that includes a cyclohexene ring and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one typically involves the reaction of 2,4-dimethyl-3-cyclohexen-1-yl derivatives with appropriate butenone precursors under controlled conditions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure consistent quality and quantity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyclohexene ring and a butenone moiety allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

4687-77-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(E)-4-(2,4-dimethylcyclohex-3-en-1-yl)but-3-en-2-one

InChI

InChI=1S/C12H18O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h5,7-8,10,12H,4,6H2,1-3H3/b7-5+

InChI Key

RAGGPHXESKFCRO-FNORWQNLSA-N

Isomeric SMILES

CC1C=C(CCC1/C=C/C(=O)C)C

Canonical SMILES

CC1C=C(CCC1C=CC(=O)C)C

Origin of Product

United States

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